Melitidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H40O18 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

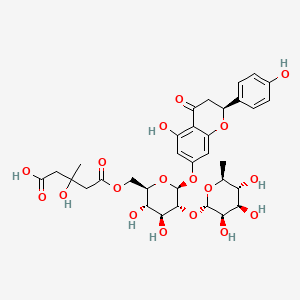

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1 |

InChI Key |

NEFQWEGQYZRALY-LIRNRXGKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Melitidin: A Comprehensive Technical Dossier on its Chemical Structure and Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a naturally occurring flavanone (B1672756) glycoside, has garnered significant scientific interest due to its potential as a statin-like compound with cholesterol-lowering properties.[1] This technical document provides an in-depth overview of the chemical structure of this compound, including its systematic nomenclature, physicochemical properties, and the experimental methodologies employed for its structural elucidation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is classified as a flavanone glycoside, specifically a derivative of naringenin (B18129).[2][3] Its structure is characterized by a naringenin aglycone linked to a neohesperidoside moiety, which is further esterified with a 3-hydroxy-3-methylglutaryl (HMG) group.[3] This unique structural feature is believed to be responsible for its biological activity.[3]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data and identifiers for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid | [2] |

| CAS Number | 1162664-58-5 | [2][4][5] |

| Molecular Formula | C₃₃H₄₀O₁₈ | [4][5][6] |

| Molecular Weight | 724.7 g/mol | [4][7] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O">C@@HO | [8] |

| Appearance | Powder | [7] |

| Purity | ≥98% (HPLC) | [4][6][7] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [4][7] |

| Source | Isolated from the peels of Citrus maxima (pummelo) and bergamot orange juice.[4][7] |

Structural Elucidation: Experimental Protocols

The chemical structure of this compound was determined through a combination of spectroscopic and spectrometric techniques.[3][9] The primary methods employed are detailed below.

Isolation and Purification

This compound was first isolated from Citrus grandis 'Tomentosa'.[3][9] The isolation process typically involves the following steps:

-

Extraction: The plant material (e.g., peels of Citrus maxima) is extracted with a suitable solvent such as methanol.[3][7]

-

Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. These methods include:

-

Column chromatography on silica (B1680970) gel.[3]

-

Preparative High-Performance Liquid Chromatography (HPLC).[4][6]

-

Spectroscopic and Spectrometric Analysis

The purified compound is then analyzed using a suite of spectroscopic and spectrometric methods to elucidate its structure.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore. The UV spectrum of this compound in methanol shows an absorption maximum (λmax) at 285.1 nm.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound (KBr pellet) shows characteristic absorption bands at 3407 cm⁻¹ (hydroxyl groups), 1722 cm⁻¹ (ester carbonyl group), and 1577 cm⁻¹ (aromatic ring).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HMQC and HMBC) NMR spectroscopy are crucial for determining the connectivity of atoms in the molecule.[3][9] A detailed analysis of the NMR data allows for the assignment of all proton and carbon signals, confirming the flavanone glycoside structure and the position of the HMG moiety.[3][10]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the molecular formula. The Q-TOF MS spectrum of this compound shows a molecular ion peak [M]⁻ at m/z 723.2109, which corresponds to the calculated mass for the molecular formula C₃₃H₃₉O₁₇.[3]

Biological Activity and Signaling Pathway

This compound has been identified as a potential anti-cholesterol agent with statin-like properties.[1] It acts as an inhibitor of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][3] The biosynthesis of this compound itself has been elucidated in pummelo, involving a cluster of genes including UDP-glucuronosyltransferases, rhamnosyltransferase, and acyltransferases.[1]

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

- 1. Elucidation of the this compound biosynthesis pathway in pummelo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C33H40O17 | CID 101485562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1162664-58-5 | MOLNOVA [molnova.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. molnova.com:443 [molnova.com:443]

- 7. This compound | CAS:1162664-58-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. This compound: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Melitidin: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melitidin, a flavanone (B1672756) glycoside, has garnered significant scientific interest due to its potential as a cholesterol-lowering agent. Structurally identified as a 3-hydroxy-3-methylglutaryl (HMG) derivative of naringenin, it exhibits a mode of action analogous to statins, the leading class of drugs for hypercholesterolemia. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It further details experimental protocols for its isolation and purification and elucidates its biosynthetic pathway and proposed mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in citrus fruits, with its presence confirmed in several species. The distribution of this compound is not uniform within the fruit, with varying concentrations in the peel (flavedo and albedo) and juice.

Primary Natural Sources

The principal natural sources of this compound identified to date include:

-

Bergamot Orange (Citrus bergamia) : This is the most well-documented source of this compound. It is found in the fruit, particularly in the albedo (the white, spongy layer of the peel) and flavedo (the outer, colored part of the peel), as well as in the juice.[1][2][3]

-

Pummelo (Citrus grandis or Citrus maxima) : this compound's biosynthetic pathway has been elucidated in pummelo, confirming it as a natural source. It is found in young pummelo fruits.

-

Citrus grandis 'Tomentosa' : This variety of pummelo is also a known source from which this compound has been isolated.

Quantitative Distribution

The concentration of this compound varies depending on the citrus species, the part of the fruit, and its maturity. The following table summarizes the available quantitative data for this compound in Citrus bergamia.

| Plant Species | Fruit Part | Maturity | This compound Concentration (mg/kg) | Reference |

| Citrus bergamia | Albedo | Ripe | 89.0 ± 5.3 | [4] |

| Citrus bergamia | Flavedo | Ripe | 72.8 ± 3.4 | [4] |

| Citrus bergamia | Albedo | Unripe | 59.3 ± 5.3 | [4] |

| Citrus bergamia | Flavedo | Unripe | 49.7 ± 2.6 | [4] |

| Citrus bergamia | Peel Extract | - | 19.30 mg/g | [5] |

Note: Data for pummelo is qualitative, confirming presence, but specific concentrations in different fruit parts are not yet widely published.

Biosynthesis of this compound

This compound is a derivative of the flavanone naringin (B1676962). The biosynthetic pathway begins with the general phenylpropanoid pathway, leading to the formation of naringenin. Naringin is then formed through glycosylation of naringenin. The final step in the biosynthesis of this compound involves the acylation of the naringin molecule with a 3-hydroxy-3-methylglutaryl group.

Experimental Protocols

Isolation and Purification of this compound from Citrus bergamia

This protocol is based on the method described by Di Donna et al. (2009) for the isolation of 3-hydroxymethylglutaryl flavonoid glycosides from bergamot fruit.[4][6]

4.1.1 Extraction

-

Obtain the juice from Citrus bergamia fruits.

-

Centrifuge the juice to remove solid pulp and debris.

-

Lyophilize (freeze-dry) the supernatant to obtain a crude extract powder.

4.1.2 Semipreparative HPLC Purification

-

Sample Preparation : Dissolve 500 mg of the dried crude extract in 1 mL of a 1:1 (v/v) mixture of water and methanol.

-

HPLC System : Utilize a semipreparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable C18 column.

-

Step 1: Gradient Elution :

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : Acetonitrile (B52724)

-

Flow Rate : 21 mL/min

-

Gradient :

-

Start with a linear gradient from 95% A to 5% A over 20 minutes.

-

Follow with a linear gradient from 5% A to 95% A over 5 minutes.

-

Equilibrate the column for 5 minutes at initial conditions.

-

-

Fraction Collection : Collect fractions at regular intervals (e.g., every 18 seconds) and monitor the eluate by UV-Vis spectrophotometry and mass spectrometry.

-

-

Step 2: Isocratic Elution for Final Purification :

-

Combine and lyophilize the fractions containing this compound from the first step.

-

Dissolve the resulting powder (e.g., 100 mg) in 1 mL of a 1:1 (v/v) mixture of water and methanol.

-

Mobile Phase : 77% A (0.1% Formic Acid in Water) and 23% B (Acetonitrile).

-

Flow Rate : 21 mL/min

-

Run Time : 15 minutes (isocratic).

-

Fraction Collection : Collect fractions corresponding to the UV and mass signals of this compound.

-

-

Final Product : Combine the pure fractions, evaporate the solvent under vacuum, and lyophilize the residual water to obtain pure, powdered this compound.

Quantitative Analysis by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of this compound in plant extracts.

-

System : HPLC with a Photodiode Array (PDA) detector.

-

Column : C18 reversed-phase column (e.g., 4.6 × 250 mm; 5 µm).

-

Mobile Phase : A gradient of acetonitrile and 0.1% acetic acid in water.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detection Wavelength : 283 nm.

-

Quantification : Based on a calibration curve generated with a pure this compound standard. The linear range for this compound has been established between 25 - 500 µg/mL.

Mechanism of Action: HMG-CoA Reductase Inhibition

This compound is structurally similar to the substrate of HMG-CoA reductase (HMG-CoA), the rate-limiting enzyme in the cholesterol biosynthesis pathway. This structural analogy is the basis for its proposed statin-like activity.

The 3-hydroxy-3-methylglutaryl moiety of this compound is believed to act as a competitive inhibitor of HMG-CoA reductase.[7] By binding to the active site of the enzyme, this compound blocks the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol synthesis. This leads to a reduction in intracellular cholesterol levels.

However, it is important to note that some in vitro studies using HepG2 cells have suggested that a bergamot fruit extract and its constituent flavonoids, including this compound, may not directly inhibit HMG-CoA reductase activity but rather downregulate the expression of the enzyme.[2] This suggests a more complex mechanism of action that may involve gene expression regulation in addition to or instead of direct enzyme inhibition. Further research, including molecular docking and comprehensive enzymatic assays, is required to fully elucidate the precise molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. baledoneen.com [baledoneen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.unipd.it [research.unipd.it]

- 6. Statin-like principles of bergamot fruit (Citrus bergamia): isolation of 3-hydroxymethylglutaryl flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biosynthesis of Melitidin in Citrus: A Technical Guide for Researchers

Abstract

Melitidin, a flavanone (B1672756) glycoside found in certain citrus species, is gaining significant attention for its potential as a cholesterol-lowering agent. This technical guide provides an in-depth overview of the biosynthesis of this compound in citrus plants, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, this document outlines comprehensive experimental protocols for the elucidation and characterization of this pathway, intended to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Citrus fruits are a rich source of a diverse array of flavonoids, which contribute to their flavor, color, and medicinal properties. Among these, this compound, an acylated flavanone glycoside, has been identified as a promising bioactive compound. Structurally, this compound is naringenin (B18129) 7-(2''-α-L-rhamnopyranosyl-6''-(3'-hydroxy-3'-methylglutaryl)-β-D-glucopyranoside)[1]. Its 3-hydroxy-3-methylglutaryl (HMG) moiety makes it a structural analog of statins, and it has been shown to be a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[2][3]. This positions this compound as a compelling candidate for the development of new anti-cholesterol therapeutics. Understanding its biosynthesis is crucial for optimizing its production, either through selective breeding of citrus varieties or through metabolic engineering in heterologous systems.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which is well-characterized in plants. The pathway can be broadly divided into three stages: the formation of the flavanone backbone, the glycosylation of the flavanone, and the final acylation to produce this compound. A gene cluster responsible for the latter stages of this compound biosynthesis has been identified in pummelo (Citrus grandis)[3].

Stage 1: Phenylpropanoid and Flavanone Biosynthesis

The initial steps of the pathway are shared with the biosynthesis of most flavonoids in citrus[4][5].

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

-

-

Formation of Naringenin Chalcone (B49325): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone.

-

Cyclization to Naringenin: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin, which is the central precursor for this compound[1][6].

Stage 2: Glycosylation of Naringenin

Naringenin undergoes a two-step glycosylation to form naringin (B1676962) (naringenin-7-O-neohesperidoside).

-

Glucosylation: A glucose moiety is transferred from UDP-glucose to the 7-hydroxyl group of naringenin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) .

-

Rhamnosylation: A rhamnose moiety is subsequently transferred from UDP-rhamnose to the 2''-hydroxyl group of the glucose attached to naringenin. This step is catalyzed by a specific 1,2-rhamnosyltransferase (Cg1,2RhaT) , leading to the formation of the neohesperidose sugar chain characteristic of naringin[7].

Stage 3: Acylation of Naringin

The final and defining step in this compound biosynthesis is the acylation of naringin.

-

Acylation with HMG-CoA: A 3-hydroxy-3-methylglutaryl (HMG) group is transferred from HMG-CoA to the 6''-hydroxyl group of the glucose moiety of naringin. This reaction is catalyzed by a specific acyltransferase (CgAT) found in the this compound biosynthesis gene cluster in pummelo[3].

The complete proposed biosynthesis pathway is depicted in the following diagram:

Quantitative Data

The concentration of this compound and related flavonoids varies significantly among different citrus species and cultivars, as well as with the developmental stage of the fruit.

| Compound | Citrus Species/Cultivar | Tissue | Concentration | Reference |

| This compound | Citrus bergamia (Bergamot) | Flavonoid Fraction of Juice | 79.47 ± 1.15 mg/g of dried extract | [1] |

| Citrus bergamia (Bergamot) 'Castagnaro' | Cloudy Juice (October) | ~6% of total flavonoids | [8] | |

| Citrus bergamia (Bergamot) 'Fantastico' | Cloudy Juice (October) | ~7% of total flavonoids | [8] | |

| Citrus bergamia (Bergamot) 'Femminello' | Cloudy Juice (October) | ~5% of total flavonoids | [8] | |

| Citrus grandis 'Shatianyu' | Pulp | Predominant flavonoid | ||

| Naringin | Citrus bergamia (Bergamot) | Flavonoid Fraction of Juice | 358.32 ± 3.41 mg/g of dried extract | [1] |

| Neohesperidin | Citrus bergamia (Bergamot) | Flavonoid Fraction of Juice | 412.33 ± 2.11 mg/g of dried extract | [1] |

| Brutieridin | Citrus bergamia (Bergamot) | Flavonoid Fraction of Juice | 14.73 ± 1.38 mg/g of dried extract | [1] |

Enzyme Kinetics:

To date, specific kinetic parameters (Km, Vmax) for the acyltransferase (CgAT) and the specific UDP-glucosyltransferase involved in this compound biosynthesis have not been reported in the literature. However, a study on a related enzyme, UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase from pummelo, provides some insight into the kinetics of rhamnosylation.

| Enzyme | Substrate | Km (µM) | Reference |

| Flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | UDP-rhamnose (with prunin (B191939) as acceptor) | 1.3 | [7] |

| Prunin (Naringenin-7-O-glucoside) | 2.4 | [7] | |

| Hesperetin-7-O-glucoside | 41.5 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol is used to functionally characterize the genes involved in the this compound pathway by transiently expressing them in a model plant system.

Objective: To reconstitute the this compound biosynthesis pathway in N. benthamiana to confirm gene function.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Expression vectors containing the coding sequences of the candidate genes (UGT, Cg1,2RhaT, CgAT)

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Infiltration medium (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone)

-

1 mL needleless syringes

Procedure:

-

Transformation of Agrobacterium: Introduce the expression vectors into A. tumefaciens via electroporation.

-

Culture Preparation: Inoculate a single colony of each transformed Agrobacterium strain into liquid LB medium with appropriate antibiotics and grow overnight at 28°C.

-

Cell Harvesting and Resuspension: Centrifuge the overnight cultures, discard the supernatant, and resuspend the bacterial pellets in the infiltration medium to a final OD₆₀₀ of 0.8-1.0.

-

Co-infiltration: For co-expression, mix equal volumes of the resuspended Agrobacterium cultures containing the different genes of interest.

-

Infiltration: Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the N. benthamiana leaves.

-

Incubation: Keep the infiltrated plants in a growth chamber for 3-5 days.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites with 80% methanol (B129727) and analyze by HPLC-MS.

In Vitro Enzyme Assays

These protocols are designed to determine the activity and substrate specificity of the glycosyltransferases and acyltransferases involved in this compound biosynthesis.

4.2.1. Glycosyltransferase (Cg1,2RhaT) Assay

Objective: To measure the rhamnosylation of naringenin-7-O-glucoside.

Materials:

-

Purified recombinant Cg1,2RhaT enzyme

-

Naringenin-7-O-glucoside (acceptor substrate)

-

UDP-rhamnose (donor substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol (for quenching)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, naringenin-7-O-glucoside, and UDP-rhamnose.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified Cg1,2RhaT enzyme.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to quantify the formation of naringin.

4.2.2. Acyltransferase (CgAT) Assay

Objective: To measure the acylation of naringin with an HMG group.

Materials:

-

Purified recombinant CgAT enzyme

-

Naringin (acceptor substrate)

-

HMG-CoA (acyl donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Methanol (for quenching)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, naringin, and HMG-CoA.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified CgAT enzyme.

-

Incubate for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge to remove the precipitated enzyme.

-

Analyze the supernatant by HPLC-MS to quantify the formation of this compound.

HPLC-MS Method for Quantification of this compound

Objective: To separate and quantify this compound and its precursors in citrus extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A typical gradient would start with a low percentage of Solvent B, increasing linearly to a high percentage over 20-30 minutes to elute the compounds of interest.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, with specific precursor-product ion transitions for this compound, naringin, and naringenin. For identification, use full scan mode on a Q-TOF mass spectrometer.

Procedure:

-

Sample Preparation: Prepare methanolic extracts of citrus tissue as described in section 4.1.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Injection: Inject the samples and standards onto the HPLC system.

-

Data Analysis: Integrate the peak areas of the analytes and quantify the concentrations in the samples using the standard curve.

Conclusion

The biosynthesis of this compound in citrus represents a fascinating example of the modification of a common flavonoid backbone to produce a compound with significant potential for human health. The elucidation of the key enzymes involved, particularly the 1,2-rhamnosyltransferase and the HMG-CoA-dependent acyltransferase, opens up new avenues for the targeted production of this valuable natural product. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate the biochemistry and potential applications of this compound. Future work should focus on the detailed kinetic characterization of the biosynthetic enzymes and the exploration of the diversity of this pathway across a wider range of citrus species.

References

- 1. Flavonoid Fraction of Orange and Bergamot Juices Protect Human Lung Epithelial Cells from Hydrogen Peroxide-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the inhibitor effects of bergamot juice flavonoids binding to the 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bergamot (Citrus bergamia, Risso): The Effects of Cultivar and Harvest Date on Functional Properties of Juice and Cloudy Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Antitussive Properties of Melitidin: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature lacks detailed quantitative data from preclinical studies on the antitussive properties of the flavanone (B1672756) glycoside, Melitidin. A single study reports a "good antitussive effect on cough induced by citric acid in Guinea pig," suggesting its potential as a cough suppressant.[1][2][3] This guide provides a comprehensive overview of the standard experimental protocols and data presentation formats that would be utilized in such preclinical investigations, based on established methodologies for antitussive drug screening.

Summary of Available Preclinical Data

Currently, there are no published dose-response studies, efficacy comparisons, or detailed mechanistic analyses for the antitussive activity of this compound. The sole mention of its efficacy is qualitative.[1][2][3] Research on the crude extract of Citrus grandis var. tomentosa, the plant from which this compound is isolated, has shown significant antitussive effects in both ammonia-induced cough in mice and citric acid-induced cough in guinea pigs.[4][5] This suggests that flavonoids, such as this compound, are likely contributors to the plant's traditional use for cough relief. The primary chemical components of this plant's extract include flavonoids and coumarins, such as naringin, rhoifolin, apigenin, bergaptol, and osthole.[6][7]

Representative Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The following is a detailed methodology for a typical preclinical study to evaluate the antitussive properties of a compound like this compound, based on established protocols.[1][8][9]

2.1. Animals Male Dunkin-Hartley guinea pigs are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized to the laboratory conditions for at least one week prior to experimentation.

2.2. Materials and Equipment

-

This compound (or other test compound)

-

Vehicle (e.g., saline, distilled water with a solubilizing agent)

-

Positive control (e.g., Codeine phosphate)

-

Citric acid

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

-

Sound recording and analysis software

2.3. Experimental Procedure

-

Animal Groups: Animals are randomly assigned to several groups:

-

Vehicle control

-

Positive control (e.g., Codeine phosphate, 10 mg/kg, p.o.)

-

This compound (multiple dose levels to establish a dose-response relationship, e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or via another relevant route (e.g., intraperitoneally, i.p.) at a specified time before the cough induction (e.g., 60 minutes for oral administration).

-

Cough Induction:

-

Each guinea pig is placed individually in the whole-body plethysmograph for an acclimatization period (e.g., 10 minutes).

-

A 0.4 M solution of citric acid in saline is aerosolized into the chamber for a fixed duration (e.g., 10 minutes) using an ultrasonic nebulizer.

-

The number of coughs is recorded during the exposure period and for a subsequent observation period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated sharp pressure changes in the plethysmograph.

-

-

Data Analysis: The primary endpoints are the total number of coughs and the latency to the first cough. The percentage inhibition of the cough response is calculated for each animal in the treatment groups relative to the mean cough count in the vehicle control group. Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test, to determine significant differences between groups.

Quantitative Data Presentation

The following table is a template illustrating how quantitative data from a preclinical antitussive study of this compound would be presented. The data shown are hypothetical and for illustrative purposes only.

| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Cough Count ± SEM | % Inhibition of Cough | Latency to First Cough (s) ± SEM |

| Vehicle | - | 10 | 35.2 ± 3.1 | - | 45.3 ± 5.2 |

| Codeine | 10 | 8 | 10.1 ± 1.5 | 71.3% | 120.8 ± 10.1 |

| This compound | 10 | 8 | 28.5 ± 2.8 | 19.0% | 60.1 ± 6.5 |

| This compound | 30 | 8 | 18.9 ± 2.1 | 46.3% | 95.7 ± 8.9 |

| This compound | 100 | 8 | 12.3 ± 1.8 | 65.1% | 115.4 ± 9.7 |

*p < 0.05, **p < 0.01 compared to Vehicle group.

Visualizations

Experimental Workflow

Caption: Experimental workflow for preclinical antitussive screening.

Signaling Pathway of Citric Acid-Induced Cough

Caption: Signaling pathway of the citric acid-induced cough reflex.

Conclusion

While this compound has been identified as a potential antitussive agent, there is a clear need for rigorous preclinical studies to quantify its efficacy and determine its mechanism of action. The experimental framework provided in this guide outlines the standard procedures for such investigations. Future research should focus on establishing a clear dose-response relationship, comparing its potency to standard antitussive drugs, and exploring its effects on different cough models to elucidate its potential as a novel therapeutic for cough.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Experimental studies on antitussive, expectorant and antiasthmatic effects of extract from Citrus grandis var. tomentosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethanol Extract of Citrus grandis 'Tomentosa' Exerts Anticancer Effects by Targeting Skp2/p27 Pathway in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

Pharmacological profile of Melitidin flavanone glycoside

Pharmacological Profile of Melitidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a flavanone (B1672756) glycoside naturally occurring in select citrus species, notably the bergamot orange (Citrus bergamia) and Citrus grandis 'Tomentosa'.[1][2][3][4] Preclinical research has identified this compound as a compound of significant pharmacological interest, primarily for its potential statin-like cholesterol-lowering properties and its antitussive and anti-inflammatory effects.[1][2][3][5] This document provides a comprehensive overview of the current understanding of this compound's pharmacological profile, detailing its known mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used in its investigation. While research into isolated this compound is still emerging, studies on extracts containing this flavanone provide a strong foundation for its potential therapeutic applications.[1]

Core Pharmacological Activities

This compound's therapeutic potential stems from three primary activities: lipid modulation, anti-inflammatory action, and antitussive effects.

Cholesterol-Lowering Effects

This compound has garnered significant interest for its potential to modulate cholesterol synthesis, exhibiting a profile described as "statin-like" in preclinical assessments.[1][2] The proposed mechanism centers on the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound may contribute to the reduction of cholesterol levels. It is important to note that much of the direct evidence for this activity comes from studies on polyphenolic fractions of bergamot fruit rather than on isolated this compound.[1]

Caption: Proposed mechanism for cholesterol reduction by this compound.

Anti-inflammatory Properties

As a key flavonoid in bergamot juice, this compound is associated with significant anti-inflammatory activity.[5][6] Studies utilizing bergamot juice extract (BJe) have demonstrated an ability to suppress the expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[5] This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[5]

Caption: this compound's role in inhibiting the NF-κB inflammatory pathway.

Antitussive Activity

Research has demonstrated that isolated this compound possesses a potent antitussive (cough-suppressing) effect. In a preclinical model using guinea pigs, this compound was effective at mitigating cough induced by citric acid, indicating its potential as a contributor to the antitussive properties of Citrus grandis 'Tomentosa', a traditional Chinese medicine.[3][4][7]

Quantitative Data Summary

Quantitative data for isolated this compound remains limited. The majority of available data pertains to extracts or essential oils from bergamot.

| Parameter | Compound/Extract | Value | Assay/Model | Reference |

| Anti-inflammatory Activity | Bergamot Essential Oil (BEO) | ED₅₀: 0.079 mL/kg | Carrageenan-induced rat paw oedema | [5] |

| Antitussive Activity | This compound | "Good antitussive effect" (Qualitative) | Citric acid-induced cough in Guinea pig | [3][4] |

Pharmacokinetics and ADME Profile

Specific pharmacokinetic data, including Absorption, Distribution, Metabolism, and Excretion (ADME), for isolated this compound has not been extensively reported in the available literature.[8][9][10][11] As a flavanone glycoside, its bioavailability may be influenced by factors common to this class of compounds, such as low water solubility and metabolism by gut microbiota.[12] For instance, the related flavanone hesperidin (B1673128) is known to have low bioavailability, which is a limiting factor in its therapeutic application.[12] Further research is required to characterize the complete ADME profile of this compound.

Experimental Protocols

Isolation and Structural Confirmation of this compound

-

Source Material: Dried peels of Citrus grandis 'Tomentosa'.

-

Isolation: The compound was isolated from the source material for the first time using various chromatographic methods.[4]

-

Structural Analysis: The chemical structure of this compound was confirmed through a comprehensive analysis involving:

In Vivo Antitussive Activity Assay

This protocol outlines the workflow for evaluating the cough-suppressing effects of this compound.

Caption: Workflow for the guinea pig citric acid-induced cough model.

In Vitro Anti-inflammatory Assay (Bergamot Juice Extract)

-

Cell Line: THP-1 human monocytic cells.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Intervention: Cells were treated with Bergamot Juice Extract (BJe), which contains this compound.

-

Endpoints Measured:

-

Gene Expression: Levels of IL-6, IL-1β, and TNF-α mRNA were quantified, likely via RT-qPCR.

-

Protein Secretion: Levels of secreted IL-6, IL-1β, and TNF-α protein were measured, likely via ELISA.

-

Transcription Factor Activity: The activation and translocation of NF-κB were assessed.[5]

-

Conclusion and Future Directions

This compound is a promising flavanone glycoside with a compelling, albeit early-stage, pharmacological profile. Its potential to inhibit HMG-CoA reductase and the NF-κB signaling pathway positions it as a candidate for development in cardiovascular and anti-inflammatory therapies. The demonstrated antitussive activity further broadens its therapeutic potential.

However, the current body of research is heavily reliant on studies of citrus extracts.[1] A critical gap exists in the literature regarding the specific pharmacological and pharmacokinetic properties of isolated, purified this compound. Future research should prioritize:

-

Quantitative Efficacy Studies: Determining dose-response relationships and calculating key metrics such as IC₅₀ and EC₅₀ for its effects on HMG-CoA reductase and inflammatory markers.

-

Comprehensive ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion profile of this compound to understand its bioavailability and dosing requirements.

-

In Vivo Efficacy Models: Validating the cholesterol-lowering and anti-inflammatory effects in relevant animal models of hyperlipidemia and chronic inflammation.

-

Safety and Toxicology: Establishing a comprehensive safety profile for the isolated compound.

Addressing these areas will be crucial for translating the preclinical promise of this compound into a viable therapeutic agent for researchers and drug development professionals.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A Flavanone Glycoside from Citrus grandis ‘Tomentosa’ | Semantic Scholar [semanticscholar.org]

- 4. This compound: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Citrus bergamia Derivatives: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. allucent.com [allucent.com]

- 9. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Biological Activity of Melitidin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of Melitidin, a flavonoid glycoside uniquely found in Bergamot orange (Citrus bergamia). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a flavanone (B1672756) glycoside, specifically a 3-hydroxy-3-methylglutaryl (HMG) derivative of naringenin.[1][2] It is one of the distinctive flavonoids in Bergamot orange, alongside brutieridin.[1][3] Research has highlighted its potential in several key areas of health, primarily focusing on its lipid-lowering, antioxidant, and anti-inflammatory properties. This guide synthesizes the current scientific knowledge on this compound's biological activities, offering a comprehensive resource for further investigation and development.

Core Biological Activities

Lipid-Lowering Effects: A Statin-Like Profile

A significant body of research has focused on the potential of this compound and its counterpart, brutieridin, to modulate cholesterol metabolism, drawing parallels to the action of statins.[4][5][6]

Mechanism of Action:

The primary proposed mechanism for this compound's lipid-lowering effect is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][[“]] The structural similarity of the HMG moiety of this compound to the natural substrate of HMG-CoA reductase is believed to be the basis for this inhibitory activity.[3]

However, some studies suggest a more nuanced mechanism. Research on Bergamot Fruit Extract (BFE), which contains this compound, indicates that the cholesterol-lowering effect may not be due to direct inhibition of HMG-CoA reductase but rather a downregulation of the enzyme's expression. This downregulation is potentially mediated by the activation of AMP-activated protein kinase (AMPK).[3]

Quantitative Data:

While much of the in vivo research has been conducted using Bergamot Polyphenolic Fraction (BPF), which contains a mixture of flavonoids including this compound, these studies provide valuable insights into its potential efficacy. Clinical trials with BPF have demonstrated significant reductions in total cholesterol, LDL-C, and triglycerides.[1] It is important to note that specific IC50 values for HMG-CoA reductase inhibition by isolated this compound are not consistently reported in the current literature.

| Study Type | Test Article | Dosage | Effect on Lipid Profile | Reference |

| Clinical Trial | Bergamot Polyphenolic Fraction (BPF) | 500-1000 mg/day for 30 days | Significant reduction in total cholesterol, LDL, and triglycerides. | [5] |

| In vitro (HepG2 cells) | Bergamot Fruit Extract (BFE) | Increasing concentrations | Decrease in total and free cholesterol levels. | [3] |

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, contributing to its potential protective effects against oxidative stress-related conditions.

Mechanism of Action:

Like other flavonoids, this compound's antioxidant activity is attributed to its ability to scavenge free radicals. The arrangement of hydroxyl groups on its aromatic rings allows it to donate hydrogen atoms to neutralize reactive oxygen species.[8]

Quantitative Data:

The antioxidant capacity of isolated this compound has been quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

| Assay | This compound IC50 (µmol/L) | Reference |

| DPPH Radical Scavenging | >100 | [8] |

| ABTS Radical Scavenging | ~80 | [8] |

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Properties

The anti-inflammatory effects of flavonoids are well-documented, and while direct studies on isolated this compound are limited, the activity of its aglycone, naringenin, and related citrus flavonoids suggest a potential role in modulating inflammatory pathways.

Mechanism of Action:

The primary anti-inflammatory mechanism of many flavonoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response. The activation of AMPK has also been linked to anti-inflammatory effects.[11]

Signaling Pathways

HMG-CoA Reductase and AMPK Signaling

The regulation of cholesterol synthesis by this compound is potentially linked to the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways and switches off anabolic pathways, including cholesterol synthesis.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory compounds. While direct evidence for this compound is still emerging, flavonoids are known to interfere with this pathway at various points.

Experimental Protocols

This section provides an overview of the methodologies used to assess the key biological activities of this compound.

HMG-CoA Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase.

Detailed Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer), solutions of HMG-CoA reductase, NADPH, and the substrate HMG-CoA.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, HMG-CoA reductase, and NADPH to each well.

-

Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the test wells. Add solvent only to the control wells.

-

Initiation: Start the reaction by adding the HMG-CoA substrate to all wells.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the control. The IC50 value can be calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of this compound.

-

Reaction: In a 96-well plate, mix the DPPH solution with the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB transcription factor.

Detailed Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS) to the cells.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of NF-κB activation by this compound.

Future Directions

While the current body of research provides a strong foundation for the therapeutic potential of this compound, further investigation is warranted in several areas:

-

In vivo studies with isolated this compound: To definitively establish its efficacy and pharmacokinetic profile.

-

Elucidation of molecular targets: To precisely identify the binding sites and interactions of this compound with key enzymes and signaling proteins.

-

Synergistic effects: To investigate the potential for synergistic interactions between this compound and other Bergamot flavonoids or existing therapeutic agents.

-

Clinical trials: To evaluate the safety and efficacy of purified this compound in human subjects for the management of hyperlipidemia and inflammatory conditions.

Conclusion

This compound, a unique flavonoid from Bergamot orange, exhibits a range of promising biological activities, including lipid-lowering, antioxidant, and anti-inflammatory effects. Its potential to modulate the HMG-CoA reductase pathway, either directly or indirectly through AMPK activation, positions it as a compelling candidate for further research and development in the context of cardiovascular and metabolic diseases. This technical guide provides a comprehensive summary of the current knowledge to facilitate and inspire future investigations into this promising natural compound.

References

- 1. JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular regulation of histone H3 trimethylation by COMPASS and the regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. consensus.app [consensus.app]

- 8. mdpi.com [mdpi.com]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

Melitidin: A Technical Guide on its Traditional Use and Modern Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a flavanone (B1672756) glycoside predominantly found in Citrus grandis 'Tomentosa' and Bergamot orange (Citrus bergamia), holds a significant place in traditional medicine, primarily as an antitussive agent.[1][2][3] Emerging scientific evidence has unveiled its potential cholesterol-lowering properties, positioning it as a compound of interest for modern drug development.[4][5][6] This technical guide provides a comprehensive overview of this compound, encompassing its traditional medicinal roles, underlying mechanisms of action, and detailed experimental methodologies. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Traditional medicine has long utilized plant-derived compounds for the treatment of various ailments. This compound, a flavanone glycoside, is a prime example of such a compound, with a history of use in traditional Chinese medicine as a cough suppressant.[1][2][3] It is primarily isolated from Citrus grandis 'Tomentosa' and the fruits of the Bergamot orange.[1][4] Beyond its traditional applications, recent preclinical research has highlighted the statin-like properties of this compound, suggesting its potential as an anti-cholesterolemic agent.[5][7] This guide aims to bridge the gap between the ethnopharmacological uses of this compound and its modern scientific evaluation, providing a technical resource for the scientific community.

Traditional Medicine Applications

The primary traditional use of this compound-containing plants, such as Citrus grandis 'Tomentosa', is as an antitussive, or cough suppressant.[1][2][3] This application is rooted in centuries of empirical observation in traditional Chinese medicine.

Pharmacological Effects and Mechanism of Action

Scientific investigations into this compound have revealed two primary pharmacological effects: antitussive and cholesterol-lowering activities.

Antitussive Effect

Preclinical studies have validated the traditional use of this compound as an antitussive. A study on citric acid-induced cough in guinea pigs demonstrated that this compound exhibits a potent cough-suppressant effect.[1]

Cholesterol-Lowering Effect

Recent research has focused on the potential of this compound and related flavonoids from Bergamot to lower cholesterol. The mechanism of action is distinct from that of statin drugs. Instead of directly inhibiting the HMG-CoA reductase (HMGCR) enzyme, this compound is believed to exert its effects through the activation of AMP-activated protein kinase (AMPK).[4][6]

Activated AMPK is a key regulator of cellular energy homeostasis and can lead to a downstream decrease in the expression of HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][6] This mode of action suggests a different therapeutic approach to managing hypercholesterolemia.

Quantitative Data

The following table summarizes the available quantitative data on the antitussive effect of this compound.

| Compound | Dose | Animal Model | Cough Induction Agent | Observed Effect | Statistical Significance | Reference |

| This compound | 23 mg/kg | Guinea Pig | Citric Acid | Cough inhibition almost the same as Codeine Phosphate | p < 0.01 (compared to vehicle) | [1] |

| Codeine Phosphate (Positive Control) | 4.8 mg/kg | Guinea Pig | Citric Acid | Significant cough inhibition | p < 0.01 (compared to vehicle) | [1] |

| Vehicle | - | Guinea Pig | Citric Acid | Baseline cough response | - | [1] |

Experimental Protocols

This section outlines the methodologies for the extraction and isolation of this compound, as well as the bioassays used to evaluate its pharmacological effects.

Extraction and Isolation of this compound from Citrus grandis 'Tomentosa'

-

Plant Material Preparation: The dried and powdered plant material (e.g., peels or whole fruit of Citrus grandis 'Tomentosa') is the starting point.

-

Solvent Extraction: The powdered material is typically extracted with methanol (B129727) or a methanol/water mixture.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

-

Chromatographic Purification: The target fractions are further purified using chromatographic techniques. This often involves silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structural Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, HMBC, HMQC) and Mass Spectrometry (MS).[1][2]

Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)

-

Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions for a week prior to the study.

-

Grouping and Administration: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., receiving codeine phosphate), and one or more test groups receiving different doses of this compound. The compounds are typically administered orally or via intraperitoneal injection.

-

Cough Induction: After a set period post-administration (e.g., 30-60 minutes), the animals are individually placed in a chamber and exposed to an aerosol of a tussive agent, commonly citric acid (e.g., 0.1 M solution), for a defined duration.

-

Cough Recording and Analysis: The number of coughs is recorded by trained observers or using a sound-recording system during and immediately after the exposure period. The percentage of cough inhibition is calculated relative to the vehicle control group.

HMG-CoA Reductase (HMGCR) Expression Assay in HepG2 Cells

-

Cell Culture: Human liver cancer cells (HepG2) are cultured in an appropriate medium until they reach a suitable confluency.

-

Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.

-

Western Blot Analysis: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for HMGCR and a loading control (e.g., β-actin).

-

Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified. The expression level of HMGCR in the this compound-treated groups is compared to the control group to determine the effect on protein expression.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound's cholesterol-lowering effect via AMPK activation.

Experimental Workflow

Caption: General experimental workflow for the isolation and bio-evaluation of this compound.

Conclusion and Future Directions

This compound stands as a compelling natural product with a foundation in traditional medicine and promising modern pharmacological applications. Its dual action as an antitussive and a potential cholesterol-lowering agent warrants further investigation. Future research should focus on elucidating the precise molecular targets of its antitussive activity and conducting more extensive preclinical studies to confirm its efficacy and safety as a cholesterol-lowering compound. Furthermore, clinical trials are a necessary next step to translate these promising preclinical findings into tangible therapeutic benefits for human health. The development of efficient and scalable synthesis or extraction methods will also be crucial for its potential as a pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Flavanone Glycoside from Citrus grandis ‘Tomentosa’ | Semantic Scholar [semanticscholar.org]

- 6. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

Melitidin: A Spectroscopic and Biosynthetic Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of Melitidin, a flavanone (B1672756) glycoside with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. It details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been fully assigned, providing a detailed map of its molecular structure. The data presented here is a comprehensive summary from published literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) |

| 2 | 5.45 | dd | 12.5, 3.0 |

| 3ax | 3.10 | m | |

| 3eq | 2.78 | dd | 17.0, 3.0 |

| 6 | 6.15 | d | 2.0 |

| 8 | 6.13 | d | 2.0 |

| 2' | 7.35 | d | 8.5 |

| 3' | 6.82 | d | 8.5 |

| 5' | 6.82 | d | 8.5 |

| 6' | 7.35 | d | 8.5 |

| 1'' | 5.10 | d | 7.5 |

| 2'' | 3.65 | m | |

| 3'' | 3.68 | m | |

| 4'' | 3.45 | m | |

| 5'' | 3.80 | m | |

| 6''a | 4.45 | dd | 12.0, 2.0 |

| 6''b | 4.15 | dd | 12.0, 6.0 |

| 1''' | 4.65 | d | 1.5 |

| 2''' | 3.60 | m | |

| 3''' | 3.55 | m | |

| 4''' | 3.30 | m | |

| 5''' | 3.75 | m | |

| 6''' | 1.15 | d | 6.0 |

| 2'''' | 2.60 | s | |

| 4'''' | 2.70 | s | |

| 6'''' | 1.30 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| 2 | 79.5 |

| 3 | 42.5 |

| 4 | 197.0 |

| 5 | 164.0 |

| 6 | 96.5 |

| 7 | 167.0 |

| 8 | 95.5 |

| 9 | 163.0 |

| 10 | 102.0 |

| 1' | 131.0 |

| 2' | 128.5 |

| 3' | 115.5 |

| 4' | 158.0 |

| 5' | 115.5 |

| 6' | 128.5 |

| 1'' | 99.5 |

| 2'' | 77.0 |

| 3'' | 78.0 |

| 4'' | 71.0 |

| 5'' | 76.5 |

| 6'' | 63.5 |

| 1''' | 101.0 |

| 2''' | 72.0 |

| 3''' | 72.5 |

| 4''' | 74.0 |

| 5''' | 69.0 |

| 6''' | 18.0 |

| 1'''' | 172.0 |

| 2'''' | 45.0 |

| 3'''' | 70.0 |

| 4'''' | 45.5 |

| 5'''' | 173.0 |

| 6'''' | 27.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 723.2136 | 723.2138 |

Experimental Protocols

Isolation of this compound from Citrus grandis 'Tomentosa'

The isolation of this compound is typically performed from the peels of Citrus grandis 'Tomentosa'.[1][3] The general procedure involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% aqueous ethanol (B145695) or methanol, often using methods like maceration or water bath extraction to optimize the yield of flavonoids.[3]

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The flavonoid-rich fractions are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material.[4] Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).[5]

Spectroscopic Analysis

The structural characterization of the isolated this compound is carried out using the following spectroscopic methods:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC (or HMQC), and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[6] Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[7][8]

Biosynthesis of this compound

Recent research has elucidated the biosynthetic pathway of this compound in pummelo (Citrus grandis).[9] The pathway involves a series of enzymatic reactions catalyzed by a newly discovered flavonoid gene cluster.

Caption: Biosynthetic pathway of this compound.

The biosynthesis of this compound begins with the flavonoid precursor, naringenin. A cascade of enzymatic reactions, catalyzed by UDP-glucuronosyltransferases (CgUGTs), a 1,2 rhamnosyltransferase (Cg1,2RhaT), and acyltransferases (CgATs), leads to the formation of this compound.[9] These enzymes utilize sugar donors like UDP-glucose and UDP-rhamnose, and an acyl donor, 3-hydroxy-3-methylglutaryl-CoA, to sequentially modify the naringenin backbone.[9]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound.

Caption: Experimental workflow for this compound analysis.

References

- 1. This compound: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Melitidin: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits like the bergamot orange (Citrus bergamia), is an emerging natural compound with significant therapeutic potential.[1][2][3] Preclinical evidence highlights its promise in two key areas: as a potent antitussive agent and as a modulator of cardiovascular health through a proposed statin-like mechanism.[1][2][4][5][6] This document provides a comprehensive technical overview of the existing research on this compound, including its mechanism of action, a summary of quantitative data from preclinical studies, and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Potential Therapeutic Applications

Antitussive Effects

This compound has demonstrated significant antitussive (cough-suppressing) properties in preclinical models.[4][5][6] Studies in guinea pigs have shown that this compound can effectively reduce cough frequency induced by chemical irritants.[4][5][6] This suggests its potential as a novel therapeutic agent for the management of cough.

Cardiovascular Health: Cholesterol Modulation

Several studies have suggested that this compound may contribute to the cholesterol-lowering effects observed with bergamot extracts.[1] It is hypothesized to act as a "statin-like" compound by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By reducing endogenous cholesterol production, this compound could play a role in managing hyperlipidemia and supporting overall cardiovascular health.[1]

Mechanism of Action

Proposed Inhibition of HMG-CoA Reductase

The primary proposed mechanism for this compound's cholesterol-lowering effect is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the synthesis of cholesterol. By inhibiting this enzyme, this compound is thought to decrease the intracellular cholesterol pool, leading to an upregulation of LDL receptor expression on the surface of hepatocytes and increased clearance of LDL cholesterol from the circulation.

Preclinical Studies

While research is ongoing, the most detailed preclinical data for this compound comes from studies evaluating its antitussive effects.

Summary of Quantitative Data

The following table summarizes the dosages used in a key preclinical study investigating the antitussive effects of this compound in a guinea pig model.

| Compound | Dosage (mg/kg) | Route of Administration | Effect |

| This compound | 11.5 | Oral (gavage) | Antitussive |

| This compound | 23 | Oral (gavage) | Antitussive |

| This compound | 46 | Oral (gavage) | Antitussive |

| Codeine Phosphate | 4.8 | Oral (gavage) | Antitussive (Positive Control) |

Data extracted from a study on citric acid-induced cough in guinea pigs.[6]

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the methodology used to assess the antitussive effects of this compound.

Objective: To evaluate the antitussive efficacy of this compound compared to a vehicle and a positive control (codeine phosphate) in a chemically-induced cough model.

Animals: Male guinea pigs.

Experimental Groups:

-

Vehicle control group

-

This compound treatment groups (11.5, 23, and 46 mg/kg)

-

Positive control group (Codeine phosphate, 4.8 mg/kg)

Procedure:

-

Fasting: Animals are fasted overnight prior to the experiment.

-

Administration: Test compounds (this compound, codeine phosphate, or vehicle) are administered orally via gavage.

-

Acclimatization and Induction: One hour after administration, each guinea pig is placed in a transparent perspex box.

-

Cough Induction: A continuous airflow of 0.8 M citric acid is introduced into the box at a velocity of 0.15 mL/min for a duration of 5 minutes to induce coughing.

-

Observation: The number of coughs is recorded during the 5-minute exposure period.

-

Data Analysis: The antitussive effect is determined by comparing the number of coughs in the treatment groups to the vehicle control group.

Future Directions and Clinical Status

The preclinical findings for this compound are promising, particularly concerning its antitussive and potential cholesterol-lowering properties. However, it is crucial to note that large-scale, long-term clinical studies specifically investigating the efficacy and safety of this compound in humans are currently lacking.[1] Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its antitussive and lipid-modulating effects.

-

Conducting comprehensive pharmacokinetic and toxicological studies.

-

Designing and executing well-controlled clinical trials to validate the preclinical findings in human subjects.

At present, there are no registered clinical trials for this compound on major clinical trial registries. Therefore, its therapeutic application remains investigational.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Bergamot orange - Wikipedia [en.wikipedia.org]

- 4. This compound: A Flavanone Glycoside from Citrus grandis ‘Tomentosa’ | Semantic Scholar [semanticscholar.org]

- 5. This compound: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Melitidin from Citrus Peel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin, a flavanone (B1672756) glycoside found in citrus fruits, has garnered significant interest in the scientific community for its potential health benefits, notably its action as a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitor. This characteristic positions this compound as a promising natural alternative for cholesterol management, analogous to the mechanism of statin drugs. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from citrus peel, a primary source of this bioactive compound. The methodologies outlined are intended to guide researchers in the efficient isolation and analysis of this compound for further investigation and drug development endeavors.

Data Presentation: Quantitative Analysis of this compound and Other Flavonoids in Citrus Peel

The following table summarizes the quantitative data for this compound and other relevant flavonoids found in various citrus peels, as reported in the literature. These values can serve as a benchmark for extraction efficiency and purity assessment.

| Compound | Citrus Source | Extraction Method | Yield/Concentration | Reference |

| This compound | Bergamot (ripe fruits, albedo) | Not Specified | 89.0 ± 5.3 mg/kg | [1] |

| This compound | Bergamot (ripe fruits, flavedo) | Not Specified | 72.8 ± 3.4 mg/kg | [1] |

| Brutieridin (B10837292) | Bergamot (ripe fruits, albedo) | Not Specified | 112 ± 15 mg/kg | [1] |

| Brutieridin | Bergamot (ripe fruits, flavedo) | Not Specified | 190 ± 9 mg/kg | [1] |

| Total Flavonoids | Orange Peel | Ultrasound-Assisted Extraction | 9.6% of raw material | [2] |

| Hesperidin | Grapefruit Ethanolic Extract | Ethanolic Extraction | 28.51 mg/g | [3] |

| Nobiletin | Grapefruit Ethanolic Extract | Ethanolic Extraction | 9.92 mg/g | [3] |

Experimental Protocols

Extraction of this compound from Citrus Peel

Two effective methods for the extraction of this compound and related flavonoids from citrus peel are presented below: Ultrasound-Assisted Extraction (UAE) and Hot Water Extraction.

1.1. Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method for the extraction of flavonoids from orange peel and is optimized for high yield.

-

Materials and Equipment:

-

Dried and powdered citrus peel (preferably from bergamot or pummelo)

-

60% Ethanol (B145695) (v/v) in deionized water

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Stirring plate and magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

-

Procedure:

-

Weigh the desired amount of dried citrus peel powder.

-

Prepare the extraction solvent: 60% ethanol in deionized water.

-

Combine the citrus peel powder with the extraction solvent in a beaker or flask at a solid-to-liquid ratio of 1:25 (g/mL). For example, for 10 g of peel powder, use 250 mL of 60% ethanol.[2]

-

Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

-

Perform the extraction for 30 minutes at a controlled temperature.[2]

-

Continuously stir the mixture during extraction if using an ultrasonic bath.

-